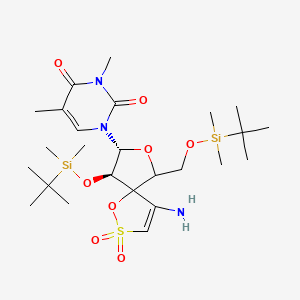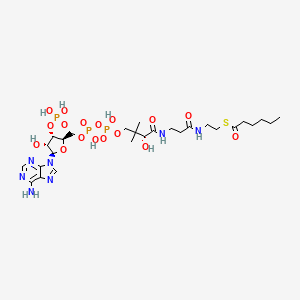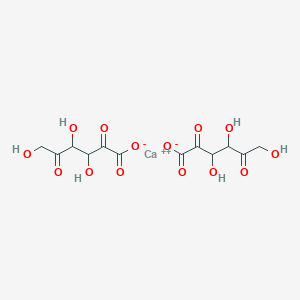
Hexitol
Vue d'ensemble
Description
Hexitol is a six-carbon sugar alcohol that has gained attention in the scientific community due to its potential applications in various fields. It is also known as sorbitol or glucitol and is commonly found in fruits and vegetables. This compound has a wide range of applications in the food, cosmetic, and pharmaceutical industries.
Applications De Recherche Scientifique
Recherche sur l'acide nucléique d'hexitol (HNA)
L'acide nucléique d'this compound (HNA) est un acide nucléique chimiquement modifié qui est devenu un outil crucial dans un large éventail de sciences . Il est largement utilisé non seulement comme agents diagnostiques et thérapeutiques pour moduler l'expression des gènes ou empêcher la fonction des protéines en se liant à une séquence d'ARN spécifique ou à une protéine cible, mais aussi en biologie synthétique, en particulier dans le contexte des polymères génétiques artificiels (XNA) .
Biologie synthétique
La découverte du HNA, composé d'un squelette de 1,5-anhydrothis compound phosphorylé et de bases nucléiques naturelles, a permis de réaliser de nombreuses avancées significatives en biologie synthétique . Au cours de la dernière décennie, de nombreuses approches novatrices ont émergé, dépassant les limites moléculaires et fonctionnelles des biopolymères existants .
Applications biomédicales
Le HNA a été utilisé dans diverses applications biomédicales. Par exemple, des aptamères HNA ont été développés pour cibler le facteur de croissance endothélial vasculaire de rat 164 (rVEGF 164) . Ces aptamères interagissent avec la protéine cible avec des affinités dans la plage des nanomolaires basses, et les modifications HNA semblent être obligatoires pour leur liaison étroite .
Recherche sur l'origine de la vie
La recherche sur le HNA a fourni des informations importantes sur la synthèse non enzymatique à partir de modèles de l'ARN, ce qui correspond à la recherche sur l'origine de la vie .
Thérapeutiques
Les acides nucléiques modifiés comme le HNA offrent une variété d'avantages pour les applications biotechnologiques et permettent de résoudre certaines des limites des thérapeutiques à base d'acides nucléiques de première génération . Plusieurs thérapeutiques basées sur des acides nucléiques modifiés ont été récemment approuvées et de nombreuses autres sont en cours d'évaluation clinique .
Mécanisme D'action
Target of Action
Hexitol primarily targets nucleic acids, specifically RNA sequences or target proteins . It is extensively used in synthetic biology, particularly in the context of artificial genetic polymers (XNAs) .
Mode of Action
This compound interacts with its targets by forming thermodynamically and metabolically stable helical structures via self- or cross-pairing with natural complements . This interaction modulates gene expression or impedes protein function .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the degradation of hexitols in bacteria . The hexitols enter the cell via a specific phosphotransferase system, and the first intracellular species is the 6-phospho-derivative . This sugar alcohol phosphate then becomes the substrate for a dehydrogenase that oxidizes its 2-alcohol group to a keto group .
Pharmacokinetics
It is known that chemically modified nucleic acids like this compound face challenges such as high renal filtration rates leading to quick excretion, and sensitivity to cellular nucleases contributing to rapid degradation .
Result of Action
The result of this compound’s action is the modulation of gene expression or the impediment of protein function . This can have significant effects at the molecular and cellular levels, driving many advances in biotechnology and medicine .
Action Environment
The action of this compound is influenced by environmental factors. For instance, this compound nucleic acid (HNA) has shown remarkable stability in vitro as well as low toxicity of the monomers in cell cultures . .
Analyse Biochimique
Biochemical Properties
Hexitol plays a crucial role in biochemical reactions, particularly in the metabolism of carbohydrates. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is phosphorylated by specific phosphotransferase systems upon entering bacterial cells, resulting in this compound-6-phosphate . This phosphorylated form is then acted upon by dehydrogenases, which oxidize the alcohol group to a keto group, producing intermediates that enter central metabolic pathways . These interactions highlight the importance of this compound in energy production and metabolic regulation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound serves as a carbon and energy source, supporting growth and proliferation . It also affects the expression of genes involved in carbohydrate metabolism, thereby modulating the overall metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by altering the levels of key metabolites and intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, this compound-6-phosphate binds to dehydrogenases, facilitating the oxidation of the alcohol group to a keto group . This reaction is crucial for the subsequent entry of this compound-derived intermediates into central metabolic pathways. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of alditols and the central metabolic pathways of glycolysis and gluconeogenesis . It interacts with enzymes such as this compound dehydrogenases and phosphotransferases, which facilitate its conversion into key metabolic intermediates. These interactions influence the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In bacterial cells, this compound enters via phosphotransferase systems, which phosphorylate it to this compound-6-phosphate . This phosphorylated form is then distributed to various cellular compartments, where it participates in metabolic reactions. The localization and accumulation of this compound can affect its activity and function within the cell.
Propriétés
IUPAC Name |
hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2 | |
| Record name | Hexitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45007-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045007612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | mannitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Iditol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Sorbitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexahydroxyhexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dulcitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)
![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)

![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)




